Cas no 1089278-99-8 (1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-Piperazine)
1089278-99-8 structure
Product Name:1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-Piperazine
CAS 번호:1089278-99-8
MF:C13H19N3O2
메가와트:249.308862924576
CID:1098429
PubChem ID:59427904
Update Time:2025-04-20
1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-Piperazine 화학적 및 물리적 성질
이름 및 식별자
-
- 1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-Piperazine
- 1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]piperazine
- 1-(2-methyl-3-nitrobenzyl)-4-methylpiperazine
- PMTACOKZNIJKSZ-UHFFFAOYSA-N
- 1089278-99-8
- DA-15736
- SCHEMBL310485
-
- 인치: 1S/C13H19N3O2/c1-11-12(4-3-5-13(11)16(17)18)10-15-8-6-14(2)7-9-15/h3-5H,6-10H2,1-2H3
- InChIKey: PMTACOKZNIJKSZ-UHFFFAOYSA-N
- 미소: [O-][N+](C1=CC=CC(=C1C)CN1CCN(C)CC1)=O
계산된 속성
- 정밀분자량: 249.147726857g/mol
- 동위원소 질량: 249.147726857g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 2
- 복잡도: 285
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 1.8
- 토폴로지 분자 극성 표면적: 52.3Ų
1-methyl-4-[(2-methyl-3-nitrophenyl)methyl]-Piperazine 관련 문헌
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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